

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Leflunomide

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Compound of Interest

Compound Name: *Lepidimoide*

Cat. No.: *B1227039*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Leflunomide is an isoxazole derivative with immunosuppressive and anti-inflammatory properties, primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a prodrug, rapidly converting to its active metabolite, A77 1726 (teriflunomide), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).^{[1][2][3]} This inhibition disrupts the de novo synthesis of pyrimidines, thereby arresting the proliferation of rapidly dividing cells like lymphocytes.^{[4][5][6]} Accurate and robust analytical methods are crucial for the quantitative determination of Leflunomide in pharmaceutical formulations and biological matrices to ensure quality control and support pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.^[3]

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of Leflunomide, summarizing various validated methods and their key performance parameters.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters from several published HPLC methods for the analysis of Leflunomide.

Table 1: Chromatographic Conditions for Leflunomide Analysis

Parameter	Method 1	Method 2	Method 3	Method 4
Column	C18	Hypersil BDS C18	Thermo Scientific Hypersil ODS C18 (250mm x 4.6mm; 5µm)	C18
Mobile Phase	Acetonitrile:Water (1:1, v/v)	Acetonitrile:10mM Potassium Dihydrogen Orthophosphate Buffer (pH 4.9) (90:10, v/v)	Acetonitrile:Methanol:0.1M Sodium Perchlorate (40:30:30, v/v), pH 4.6	0.01M Potassium Dihydrogen Phosphate (pH 3.5):Acetonitrile (30:70, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection	UV at 254 nm	UV at 254 nm	UV at 246 nm	UV at 262 nm
Injection Volume	20 µL	Not Specified	Not Specified	20 µL
Run Time	Not Specified	< 4 minutes	Not Specified	Not Specified
Retention Time	Not Specified	3.03 min	Not Specified	Not Specified

Table 2: Method Validation Parameters for Leflunomide HPLC Analysis

Parameter	Method A	Method B	Method C
Linearity Range	10 - 100 µg/mL	10 - 50 µg/ml	2.0 - 24.0 µg/mL
Correlation Coefficient (r ²)	> 0.99	0.9999	Not Specified
Precision (%RSD)	< 2.0%	< 2% (Intra and Inter-day)	Not Specified
Accuracy/Recovery	Adequate over the concentration range	95 - 105%	Not Specified
Limit of Detection (LOD)	10 ng/mL	Not Specified	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified

Experimental Protocols

This section details a generalized, robust protocol for the HPLC analysis of Leflunomide based on common methodologies.

1. Materials and Reagents

- Leflunomide reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid or Sodium Hydroxide (for pH adjustment)
- Water (HPLC grade, e.g., Milli-Q)
- 0.45 µm membrane filters

2. Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatography data station for data acquisition and processing.
- Analytical balance
- pH meter
- Sonicator

3. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of Leflunomide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or acetonitrile. Sonicate for 10-15 minutes to ensure complete dissolution.^{[7][8]}
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5, 10, 20, 40, 80 µg/mL).

4. Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder at least 20 tablets to obtain a homogenous mixture.
- Accurately weigh a portion of the powder equivalent to a specific amount of Leflunomide (e.g., 10 mg).
- Transfer the powder to a volumetric flask (e.g., 100 mL) and add a portion of the dissolution solvent (e.g., 70 mL of methanol).
- Sonicate for 15-20 minutes to ensure complete extraction of the drug.
- Dilute to the final volume with the same solvent and mix well.

- Filter the solution through a 0.45 μm membrane filter into an HPLC vial.
- Further dilutions may be necessary to bring the concentration within the calibration range.

5. Chromatographic Analysis

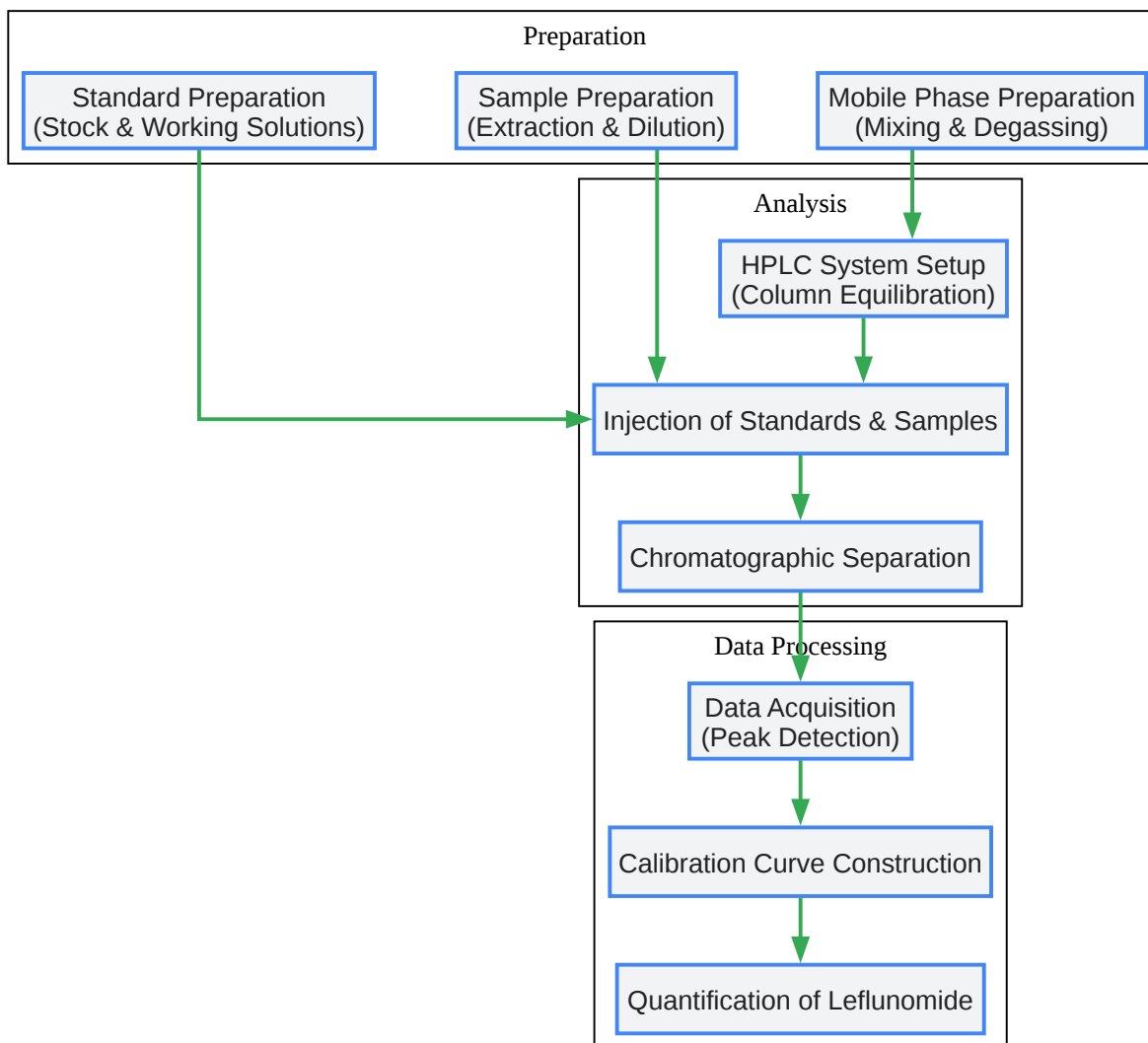
- Set up the HPLC system with the chosen column and mobile phase (refer to Table 1 for examples).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard and sample solutions.
- Record the chromatograms and integrate the peak areas corresponding to Leflunomide.

6. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r^2).
- Determine the concentration of Leflunomide in the sample solutions using the calibration curve.

Visualizations

Experimental Workflow

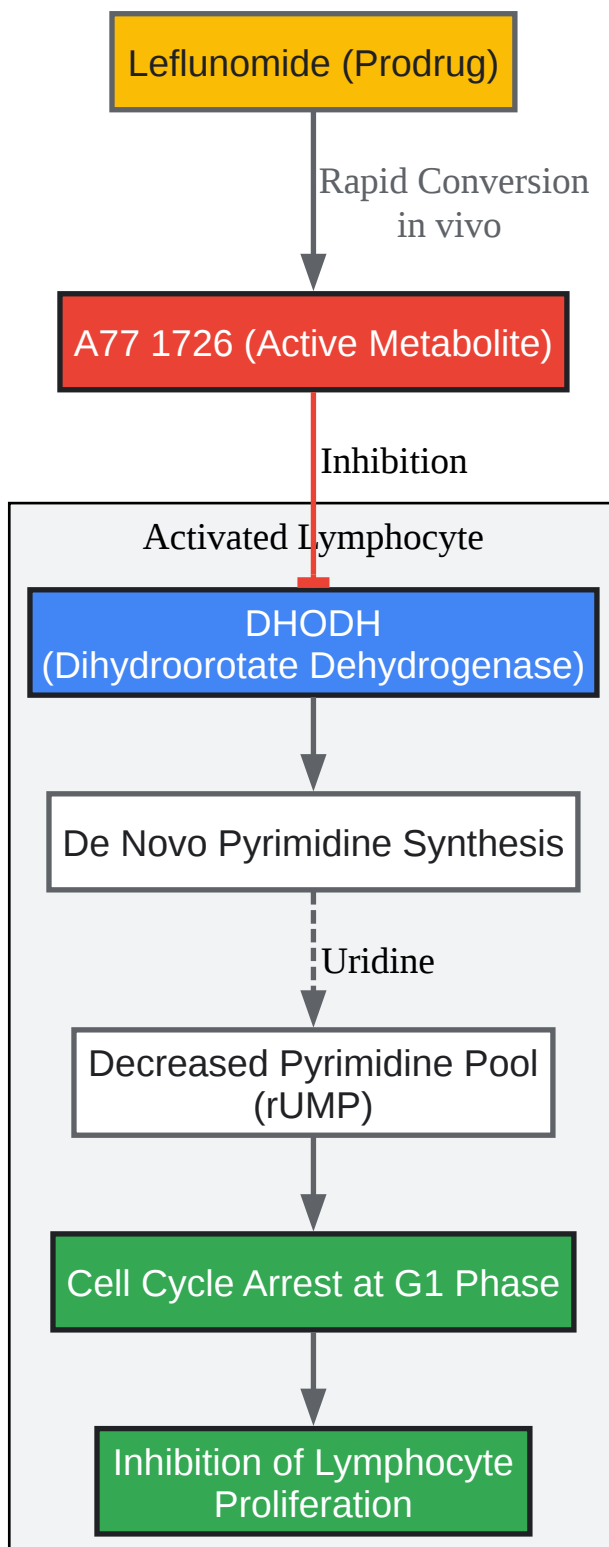


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Caption: Workflow for the HPLC analysis of Leflunomide.

Signaling Pathway of Leflunomide

Leflunomide's primary mechanism of action involves the inhibition of de novo pyrimidine synthesis, which is essential for the proliferation of lymphocytes.



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Caption: Mechanism of action of Leflunomide.

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